molecular formula C16H19NO B7845709 4-([1,1'-Biphenyl]-4-yloxy)butan-1-amine

4-([1,1'-Biphenyl]-4-yloxy)butan-1-amine

Cat. No.: B7845709
M. Wt: 241.33 g/mol
InChI Key: KVIIIHOJCPESNF-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-yloxy)butan-1-amine is a biphenyl ether derivative featuring a butan-1-amine moiety linked via an oxygen atom at the para-position of the biphenyl system. The amine-terminated alkyl chain may enhance solubility in polar solvents and enable interactions with electron-deficient systems, making it a candidate for charge-transport materials or ligand design .

Properties

IUPAC Name

4-(4-phenylphenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c17-12-4-5-13-18-16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIIIHOJCPESNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-([1,1'-Biphenyl]-4-yloxy)butan-1-amine, often referred to as a biphenyl ether derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_15H_17NO
  • Molecular Weight : 241.31 g/mol
  • Structure : The compound features a biphenyl moiety linked to a butan-1-amine group via an ether bond.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of biphenyl derivatives. In particular, research has shown that modifications in the biphenyl structure can significantly influence the antimicrobial efficacy against various pathogens, including Staphylococcus aureus.

Key Findings :

  • A high-throughput screening identified several biphenyl analogues with notable antimicrobial activity. For instance, compounds with increased lipophilicity demonstrated enhanced potency against S. aureus, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives .
CompoundStructureMIC (µg/mL)Activity
4-tert-butyl analogueStructure8Active
4-methyl analogueStructure32Less active
4-methoxy analogueStructure>128Inactive

The mechanism by which these compounds exert their antimicrobial effects appears to involve interaction with bacterial cell membranes and inhibition of critical cellular processes. The structural modifications that enhance lipophilicity also contribute to better membrane penetration and subsequent antibacterial activity.

Study on Antimicrobial Efficacy

A study published in 2014 evaluated the antimicrobial properties of various terfenadine-based analogues, including those structurally related to this compound. The study utilized standard CLSI methods to assess the MIC values against clinical isolates of S. aureus. The results indicated a clear correlation between structural lipophilicity and antimicrobial potency .

Cytotoxicity Assessment

Another aspect of research focused on the cytotoxic effects of biphenyl derivatives. A series of compounds were tested against cancer cell lines, revealing that certain modifications could lead to selective cytotoxicity while minimizing effects on normal cells. This suggests potential applications in cancer therapy .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of 4-([1,1'-Biphenyl]-4-yloxy)butan-1-amine with related biphenylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₆H₁₇NO ~239.32 (calculated) -O-(CH₂)₃CH₂NH₂ at biphenyl-4-position Inferred: Potential solubility in polar solvents, electronic applications -
[1,1'-Biphenyl]-4-amine (4-aminobiphenyl) C₁₂H₁₁N 169.22 -NH₂ at biphenyl-4-position Melting point: 53–55°C; carcinogenic; precursor in dye synthesis
4'-(Benzyloxy)-[1,1'-biphenyl]-4-amine C₁₉H₁₇NO 275.35 -O-benzyl at biphenyl-4'-position Used in safety studies (GHS compliance)
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine C₁₉H₁₇NO 275.30 -O-biphenyl-2-yl and -CH₃ at aniline-3,4 Glass transition: 95°C; partial crystallinity
N-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine C₃₇H₂₇N 485.62 Bulky fluorenyl substituent High molecular weight; potential OLED applications

Key Differences and Implications

Substituent Position and Electronics: The para-substitution of the butan-1-amine group in the target compound contrasts with ortho-substituted analogs like 4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine. Para-substitution typically enhances conjugation and planarity, which could improve charge transport properties compared to ortho-substituted derivatives .

Alkyl Chain vs. Aromatic Substituents: The butan-1-amine chain may increase solubility in organic solvents compared to purely aromatic derivatives like 4-aminobiphenyl . This property is critical for solution-processed organic electronics. Bulky substituents, such as the fluorenyl group in , reduce crystallinity and enhance amorphous film formation, whereas the flexible alkyl chain in the target compound might balance crystallinity and processability.

Thermal and Optical Properties :

  • Fluorinated analogs like FDPAVBi exhibit blue-shifted fluorescence (460 nm in solution) and higher quantum efficiency (5.7× Alq₃) due to electron-withdrawing effects . The target compound’s lack of fluorine suggests emission in a longer wavelength range, though experimental confirmation is needed.
  • Derivatives with methyl groups (e.g., ) show moderate thermal stability (Tg = 95°C), while the target compound’s alkyl chain may lower Tg compared to rigid aromatic systems.

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